molecular formula C18H19N3O2 B5436365 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B5436365
M. Wt: 309.4 g/mol
InChI Key: QCROOZZWLDZGCD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with piperidine, followed by cyclization with an appropriate oxazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
  • 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(MORPHOLIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

Compared to similar compounds, 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE stands out due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-22-15-7-5-6-14(12-15)8-9-17-20-16(13-19)18(23-17)21-10-3-2-4-11-21/h5-9,12H,2-4,10-11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCROOZZWLDZGCD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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